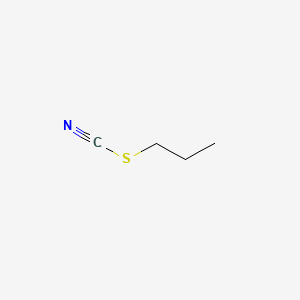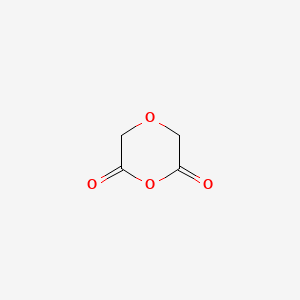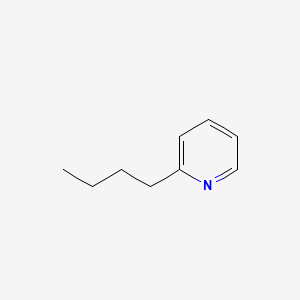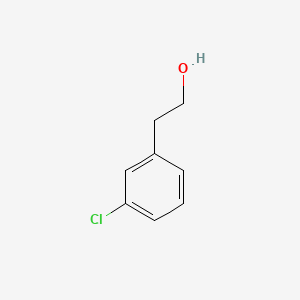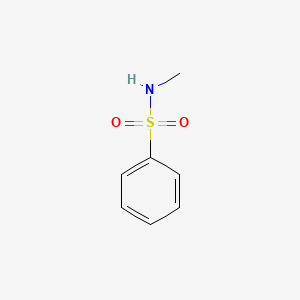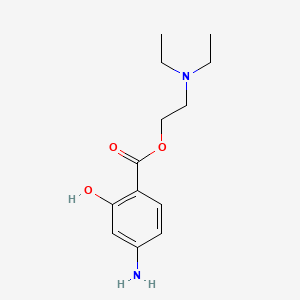
ヒドロキシプロカイン
概要
説明
ヒドロキシプロカインは、分子式C13H20N2O3を持つ局所麻酔薬です。 ナトリウムチャネルを標的にすることで神経インパルスを遮断する能力があり、局所麻酔が要求される医療用途で役立ちます .
2. 製法
合成ルートと反応条件: ヒドロキシプロカインは、4-アミノサリチル酸と2-(ジエチルアミノ)エタノールのエステル化によって合成できます。 この反応は通常、塩化チオニルまたはジシクロヘキシルカルボジイミドなどの脱水剤を使用して、エステル化プロセスを促進します .
工業生産方法: 工業的には、ヒドロキシプロカインの生産は、高収率と純度を確保するために、制御された条件下での大規模なエステル化反応を含みます。 このプロセスには、再結晶による精製や、医薬品基準を満たすための品質管理などのステップが含まれる場合があります .
反応の種類:
酸化: ヒドロキシプロカインは、特に芳香環で酸化反応を起こし、キノン誘導体を形成します。
還元: この化合物は、特定の条件下で対応するアミン誘導体に還元できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
生成される主要な生成物:
酸化: キノン誘導体。
還元: アミン誘導体。
置換: 様々な置換エステルとアミン.
科学的研究の応用
ヒドロキシプロカインは、科学研究において幅広い用途があります。
化学: エステル化反応とアミン反応の研究におけるモデル化合物として使用されます。
生物学: 神経細胞に対する影響とその神経生物学研究における潜在的な用途について調査されています。
医学: 軽度の外科手術や歯科治療において局所麻酔薬として使用されます。
作用機序
ヒドロキシプロカインは、神経細胞のナトリウムチャネルを標的にすることで作用します。ナトリウムチャネルに結合し、ナトリウムイオンの流入を阻害することにより、神経インパルスの発生と伝播を阻止します。 この作用により、標的部位に局所麻酔と感覚消失が起こります.
類似の化合物:
プロカイン: 作用機序が類似していますが、化学構造が異なる別の局所麻酔薬。
リドカイン: ヒドロキシプロカインよりも発症が速く、作用時間が長い、広く使用されている局所麻酔薬。
ブピバカイン: 長時間の手術に適した、持続時間の長いことが知られています.
ヒドロキシプロカインの独自性: ヒドロキシプロカインは、特定のエステル結合と芳香環上のヒドロキシル基の存在により、薬物動態特性と代謝経路に影響を与えるため、ユニークです .
生化学分析
Biochemical Properties
The biochemical properties of Hydroxyprocaine are not fully understood yet. It is known that the compound interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Hydroxyprocaine involves its interaction with sodium channels . Hydroxyprocaine primarily targets sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells . Hydroxyprocaine enters sodium channels and binds to the receptor, thereby affecting the passage of sodium ions . This interaction inhibits the influx of sodium ions, which prevents the initiation and transmission of nerve impulses, resulting in a loss of sensation .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways of Hydroxyprocaine involve the strengthening of the biosynthetic pathway and the disruption of branching pathways, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, as well as have effects on its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions: Hydroxyprocaine can be synthesized through the esterification of 4-aminosalicylic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of hydroxyprocaine involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control to meet pharmaceutical standards .
Types of Reactions:
Oxidation: Hydroxyprocaine can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives under specific conditions.
Substitution: Hydroxyprocaine can participate in nucleophilic substitution reactions, especially at the ester and amine functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amines.
類似化合物との比較
Procaine: Another local anesthetic with a similar mechanism of action but differs in its chemical structure.
Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to hydroxyprocaine.
Bupivacaine: Known for its prolonged duration of action, making it suitable for longer surgical procedures.
Uniqueness of Hydroxyprocaine: Hydroxyprocaine is unique due to its specific ester linkage and the presence of a hydroxyl group on the aromatic ring, which influences its pharmacokinetic properties and metabolic pathways .
特性
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16/h5-6,9,16H,3-4,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSCYMOJHVOGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197591 | |
| Record name | Hydroxyprocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-53-6 | |
| Record name | Hydroxyprocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyprocaine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyprocaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxyprocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyprocaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYPROCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12LGO1XVPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the initial clinical applications of Hydroxyprocaine?
A: Hydroxyprocaine, often formulated with penicillin, showed early promise in treating leprosy. Studies involving over 100 patients across different countries reported favorable outcomes with this combination therapy []. Notably, researchers highlighted the drug's excellent tolerability. Treatment durations ranged from 3 to 24 months, with intramuscular injections administered at varying intervals [, ].
Q2: Beyond leprosy, were there other diseases Hydroxyprocaine was investigated for?
A: Yes, researchers explored Hydroxyprocaine-penicillin in combination with paratebin for treating tuberculosis []. Additional studies investigated its effects on tubercle bacteria using in vitro models like incubated eggs [].
Q3: What are the antibacterial properties of Hydroxyprocaine?
A: While primarily recognized for its local anesthetic properties, Hydroxyprocaine demonstrated notable antibacterial effects. Researchers specifically investigated its action against tubercle bacteria and its potential synergistic effects when combined with antibiotics like penicillin [, , ].
Q4: Were there any studies on the stability and characteristics of Hydroxyprocaine?
A: Yes, researchers conducted solid-state characterizations of Hydroxyprocaine hydrochloride, revealing insights into its polymorphic forms []. This type of research is essential for understanding drug stability and formulation.
Q5: How does the structure of Hydroxyprocaine relate to its anesthetic activity?
A: Although the provided abstracts lack detailed structural-activity relationship (SAR) data for Hydroxyprocaine, a study comparing its local anesthetic properties and toxicity to Hydroxyamethocaine sheds some light on this aspect []. Such comparative analyses help in understanding how subtle structural modifications can influence a molecule's pharmacological profile.
Q6: Were there any reported limitations or challenges with Hydroxyprocaine therapy?
A: Some studies presented critical analyses of Hydroxyprocaine-penicillin therapy, particularly in the context of tuberculosis treatment []. This suggests that while initial findings appeared promising, further investigation was necessary to fully understand its efficacy and potential drawbacks.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



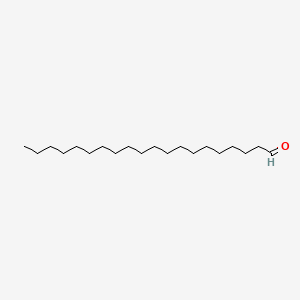


![2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one](/img/structure/B1583349.png)
